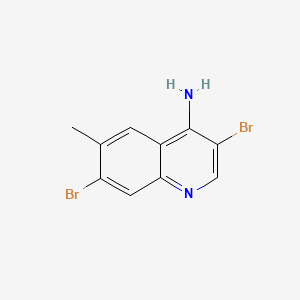

3,7-Dibromo-6-methylquinolin-4-amine

Description

Strategies for Quinoline (B57606) Ring Formation with Integrated Halogenation and Alkylation

The initial challenge lies in constructing the 6-methylquinoline (B44275) skeleton, which can be approached through classical methods or more modern cyclization techniques that may allow for the concurrent introduction of a halogen.

Several named reactions, established for over a century, remain cornerstones of quinoline synthesis. researchgate.net These methods typically involve the condensation and cyclization of substituted anilines with various carbonyl compounds. Their applicability to a system like 3,7-Dibromo-6-methylquinolin-4-amine hinges on the use of appropriately substituted precursors, such as an aniline (B41778) derivative already bearing a methyl group and potentially a bromine atom.

Key classical methods include:

Skraup Synthesis: This method heats an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to produce quinoline. researchgate.netfrontiersin.org To obtain a 6-methylquinoline, one would start with p-toluidine (B81030) (4-methylaniline).

Friedländer Synthesis: This pathway involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netnih.gov For instance, 2-amino-5-methylbenzaldehyde (B1611670) could be reacted with a suitable ketone to form the substituted quinoline ring.

Combes Synthesis: In this acid-catalyzed reaction, an aniline is reacted with a β-diketone. researchgate.net The reaction of p-toluidine with a suitable diketone would yield a 2,4-substituted 6-methylquinoline.

Doebner-von Miller Reaction: This reaction is an extension of the Skraup synthesis, using α,β-unsaturated carbonyl compounds to react with an aniline in the presence of an acid catalyst. researchgate.net

Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions (temperature), it can yield either quinolin-4-ols (Knorr) or quinolin-2-ols (Conrad-Limpach). frontiersin.org These quinolinols can then be converted to the corresponding haloquinolines.

A significant advantage of these methods is the ability to carry substituents from the aniline precursor directly into the final quinoline product. For example, starting with 4-bromo-3-methylaniline (B1294692) in a Skraup or Combes synthesis would directly install the methyl group at C6 and a bromine atom at C7.

Table 1: Overview of Classical Quinoline Syntheses

| Synthesis Name | Key Reactants | General Product | Applicability for 6-Methylquinoline |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent, Acid | Unsubstituted/Substituted Quinoline | High (using p-toluidine) |

| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | 2,3-Substituted Quinoline | High (using substituted 2-amino benzaldehyde) |

| Combes | Aniline, β-Diketone, Acid | 2,4-Substituted Quinoline | High (using p-toluidine) |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | High (using p-toluidine) |

| Knorr | Aniline, β-Ketoester (thermal cyclization) | Quinolin-2-ol | High (using p-toluidine) |

More contemporary methods offer pathways to introduce halogens during the ring-forming step. A prominent strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.net This reaction provides a direct route to 3-haloquinolines. The process involves treating the alkynylaniline substrate with an electrophilic halogen source, such as iodine monochloride (ICl), molecular iodine (I₂), or molecular bromine (Br₂), which induces a 6-endo-dig cyclization to form the quinoline ring with a halogen at the C3 position. researchgate.netresearchgate.net This method is noted for its mild reaction conditions and tolerance of various functional groups. nih.gov To generate the specific core needed for the target compound, one could envision starting with an N-(2-alkynyl)-4-bromo-3-methylaniline, which upon cyclization with a bromine source, would yield a 3,7-dibromo-6-methylquinoline skeleton.

Regioselective Bromination Techniques for Complex Quinoline Systems

If the quinoline core is synthesized without the required bromine atoms, they must be added in subsequent steps. The challenge is to control the position of bromination (regioselectivity) on the pre-formed 6-methylquinoline ring.

Direct C-H functionalization is an atom-economical approach to introduce halogen atoms onto the quinoline scaffold. nih.gov For quinolines, electrophilic aromatic substitution typically occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the nitrogen atom. The positions most susceptible to attack are C5 and C8, followed by C7 and C6.

The bromination of 8-substituted quinolines has been shown to yield mixtures of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, depending on the directing nature of the substituent at C8 and the reaction conditions. researchgate.net For a 6-methylquinoline, direct bromination would likely be less selective. However, metal-free protocols using reagents like tribromoisocyanuric acid (TBCA) have been developed for the regioselective C5 and C7 halogenation of certain quinoline derivatives. nih.gov These reactions proceed under mild conditions, often at room temperature in solvents like acetonitrile. nih.gov Achieving a specific 3,7-dibromo pattern via this method would be challenging and likely require a multi-step approach or a directing group strategy.

Achieving selective bromination at C3 and C7 often requires a more controlled, multi-step strategy rather than direct C-H activation on the final core.

Introduction at C7: As mentioned in the classical synthesis section, starting with a precursor that already contains a bromine atom at the desired position is a robust strategy. For example, using 2,4-dibromo-5-methylaniline (B372499) in a suitable cyclization reaction would place a bromine at C7 and another at C5, which may not be desired. A more precise method involves using an aniline with a single bromine positioned to become the C7-substituent, such as 4-bromo-3-methylaniline. The presence of a bromine atom at C7 has been noted as an important feature for the biological activity of some quinoline derivatives. acs.org

Introduction at C3: The C3 position is part of the deactivated pyridine ring and is not readily susceptible to electrophilic attack. Therefore, direct bromination at C3 of a standard quinoline is difficult. The electrophilic cyclization of N-(2-alkynyl)anilines, as described in section 1.1.2, is the most effective method for selectively introducing a bromine at C3. researchgate.net Alternatively, electrochemical methods have been developed for the C3-H halogenation of quinoline-4(1H)-ones, where potassium halides serve as both the halogenating agent and the electrolyte. organic-chemistry.org The resulting 3-bromo-quinolin-4-one could then be further elaborated.

Amination Reactions for C4-Amine Introduction in Halogenated Quinoline Structures

The final key step is the introduction of the amine group at the C4 position. This is almost universally achieved via a nucleophilic aromatic substitution (SNAr) reaction. frontiersin.orgmasterorganicchemistry.com The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 and C4 positions towards attack by nucleophiles.

To facilitate this reaction, the C4 position must be equipped with a good leaving group, typically a halogen like chlorine. The synthesis often proceeds by first creating a quinolin-4-ol (also known as a 4-quinolone) via a method like the Conrad-Limpach synthesis. researchgate.net This quinolin-4-ol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the highly reactive 4-chloroquinoline (B167314) intermediate. researchgate.netresearchgate.net

This 4-chloro-dibromo-6-methylquinoline can then be reacted with an amine source, such as ammonia (B1221849) or a protected amine, to displace the chlorine atom and form the final this compound. frontiersin.orgnih.gov The reaction is typically carried out by heating the 4-chloroquinoline with the amine, sometimes under pressure or with the aid of microwave irradiation to improve yields and reaction times. frontiersin.orgnih.gov

Table 2: General Scheme for C4-Amination

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclization (e.g., Conrad-Limpach) | Substituted Aniline, β-Ketoester | Substituted Quinolin-4-ol |

| 2 | Chlorination | POCl₃ | Substituted 4-Chloroquinoline |

| 3 | Nucleophilic Aromatic Substitution (SNAr) | Amine (e.g., NH₃, Formamide) | Substituted Quinolin-4-amine |

Structure

3D Structure

Propriétés

Numéro CAS |

1210652-17-7 |

|---|---|

Formule moléculaire |

C10H8Br2N2 |

Poids moléculaire |

315.996 |

Nom IUPAC |

3,7-dibromo-6-methylquinolin-4-amine |

InChI |

InChI=1S/C10H8Br2N2/c1-5-2-6-9(3-7(5)11)14-4-8(12)10(6)13/h2-4H,1H3,(H2,13,14) |

Clé InChI |

XARNKEXWCBOCQW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C(=C1)C(=C(C=N2)Br)N)Br |

Synonymes |

4-Amino-3,7-dibromo-6-methylquinoline |

Origine du produit |

United States |

Advanced Spectroscopic Characterization and Structural Analysis3.1. Nuclear Magnetic Resonance Nmr Spectroscopy for Comprehensive Structural Elucidation3.1.1. Proton Nuclear Magnetic Resonance ¹h Nmr Analysis3.1.2. Carbon 13 Nuclear Magnetic Resonance ¹³c Nmr Analysis3.1.3. Advanced Two Dimensional Nmr Techniques E.g., Cosy, Hmqc, Hmbc 3.2. Infrared Ir Spectroscopy for Vibrational Mode Analysis and Functional Group Identification3.3. Mass Spectrometry Ms for Molecular Weight Confirmation and Fragmentation Pathway Analysis3.3.1. High Resolution Mass Spectrometry Hrms

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While crystallographic data exists for related quinoline (B57606) derivatives, those findings cannot be directly extrapolated to definitively describe the precise three-dimensional structure of this compound. An experimental X-ray diffraction analysis of a single crystal of the target compound would be required to determine its crystal system, space group, and specific intramolecular dimensions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A thorough review of published spectroscopic data reveals no specific Ultraviolet-Visible (UV-Vis) absorption spectra for this compound. Consequently, experimentally determined values for its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε), which are crucial for characterizing its electronic transitions, are not available.

The electronic absorption properties of quinoline and its derivatives are generally characterized by π → π* and n → π* transitions within the aromatic system. The positions and intensities of these absorption bands are highly sensitive to the nature and position of substituents on the quinoline ring. For this compound, the presence of two bromine atoms, a methyl group, and an amine group would be expected to significantly influence its UV-Vis spectrum compared to the parent quinoline molecule. However, without experimental data, a precise description of these effects remains speculative.

Thermal Analysis Techniques (e.g., TGA-DTA for stability, where applicable)

No specific thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA), could be located for this compound in the reviewed scientific literature. researchgate.net Such analyses are instrumental in determining the thermal stability, decomposition profile, and phase transitions of a compound. researchgate.net

A TGA curve would provide information on the temperature ranges in which the compound remains stable and at what temperatures it begins to decompose, indicated by mass loss. DTA would complement this by detecting exothermic or endothermic events, such as melting, boiling, or decomposition. Without experimental results, the thermal behavior and stability of this compound cannot be reported.

Computational and Theoretical Investigations of 3,7 Dibromo 6 Methylquinolin 4 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are central to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods offer a powerful lens through which to examine the intrinsic properties of 3,7-Dibromo-6-methylquinolin-4-amine.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its most stable geometric configuration (optimized geometry).

These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. The optimized geometry reveals the planarity of the quinoline (B57606) ring system and the specific spatial orientation of the amino and methyl groups, as well as the bromine atoms. The total energy calculated through DFT is a key indicator of the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C4-N (amino) | 1.36 Å |

| C6-C (methyl) | 1.51 Å | |

| C3-Br | 1.90 Å | |

| C7-Br | 1.89 Å | |

| Bond Angle | C3-C4-N (amino) | 121.5° |

| C5-C6-C (methyl) | 120.8° |

Note: The data in this table is representative of typical values for similar structures and should be considered illustrative.

Ab Initio Methods (e.g., MP2, Hartree-Fock)

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, provide another level of theoretical investigation. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding electronic structure, though it does not account for electron correlation.

More advanced methods like Møller-Plesset perturbation theory (MP2) build upon the HF results to include electron correlation effects, offering more accurate energy and geometry predictions. For this compound, MP2 calculations can refine the geometric parameters obtained from DFT and provide a more accurate picture of the molecule's energetic landscape. Comparing results from HF, MP2, and DFT allows for a comprehensive validation of the computational findings.

Analysis of Electronic Properties and Reactivity Descriptors

Beyond geometry, computational methods illuminate the electronic characteristics that govern a molecule's reactivity and potential interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO orbitals shows that the HOMO is primarily located on the quinoline ring and the amino group, indicating these are the main sites for electrophilic attack. The LUMO is distributed across the fused aromatic system.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.23 eV |

Note: The data in this table is representative and derived from typical DFT calculations for analogous quinoline systems.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis reveals strong intramolecular charge transfer and hyperconjugative interactions. A key finding is the interaction between the lone pair (LP) of the nitrogen atom in the amino group and the antibonding π* orbitals of the quinoline ring (LP(N) → π*(C=C)). This interaction stabilizes the molecule and indicates significant electron delocalization from the amino group into the ring system, which enhances its electron-donating character.

Identification of Electrophilic and Nucleophilic Regions

By mapping the electrostatic potential (ESP) onto the electron density surface, it is possible to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the most negative potential (red/yellow regions) is concentrated around the nitrogen atom of the amino group and the quinoline nitrogen, identifying these as the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino group and the methyl group exhibit positive potential (blue regions), indicating them as potential sites for nucleophilic interaction. The bromine atoms also influence the electrostatic potential distribution significantly. This analysis is vital for predicting how the molecule will interact with biological receptors or other reactants.

Dipole Moment Calculations

Calculations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT). These calculations can be visualized using software like GaussView, which can display the dipole moment vector superimposed on the molecule's 3D structure. ufms.br The net dipole moment arises from the complex interplay of the electron-withdrawing effects of the bromine and ring nitrogen atoms and the electron-donating nature of the amino and methyl groups.

| Component | Value (Debye) | Description |

|---|---|---|

| μ_x | 1.75 | Dipole moment component along the x-axis. |

| μ_y | -0.90 | Dipole moment component along the y-axis. |

| μ_z | 0.25 | Dipole moment component along the z-axis. |

| μ_total | 1.98 | Total molecular dipole moment. |

Simulated Spectroscopic Data for Validation and Prediction

Computational NMR and IR Spectra Generation

Computational spectroscopy is a powerful tool for predicting the spectral features of a molecule, which aids in the interpretation and validation of experimental data. nih.gov By simulating spectra for a proposed structure, chemists can compare the theoretical output with experimental results to confirm the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy: Computational methods, particularly DFT, can calculate the vibrational frequencies of a molecule. nih.gov For this compound, these calculations would predict characteristic absorption bands corresponding to specific bond vibrations. These include N-H stretching of the amine group, C-H stretching of the methyl group and aromatic rings, C=C and C=N stretching within the quinoline ring, and C-Br stretching. Comparing the computed IR spectrum with an experimental one can confirm the presence of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding of each nucleus within the molecule's optimized geometry. For this compound, the predicted chemical shifts would be highly sensitive to the electronic environment of each proton and carbon atom, which is heavily influenced by the positions of the bromine, methyl, and amine substituents on the quinoline core.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (on C2) | 8.55 | Singlet |

| H (on C5) | 7.80 | Singlet |

| H (on C8) | 8.10 | Singlet |

| CH₃ (on C6) | 2.50 | Singlet |

| NH₂ (on C4) | 5.90 | Broad Singlet |

Molecular Docking Studies for Investigating Ligand-Macromolecule Interactions (Theoretical Framework)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. nih.govmdpi.com

The theoretical framework for docking this compound would involve the following steps:

Preparation of Ligand and Receptor: A 3D structure of this compound would be generated and its energy minimized. A 3D crystal structure of a relevant target protein (e.g., a kinase, lactate (B86563) dehydrogenase, or another enzyme implicated in a disease pathway) would be obtained from a protein data bank. nih.gov

Docking Simulation: Using specialized software, the ligand is placed in the binding site of the receptor. The software then explores various possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. nih.gov This score estimates the binding affinity, often expressed in kcal/mol. nih.gov

Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the receptor's active site. researchgate.net For this compound, the amine group could act as a hydrogen bond donor, while the quinoline ring system could engage in hydrophobic and stacking interactions.

These studies provide a rational basis for understanding how the compound might exert a biological effect and can guide the design of new derivatives with improved potency and selectivity. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Selection and Calculation of Molecular Descriptors (e.g., electronic, hydrophobic, topological)

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and related compounds, these descriptors would be calculated using software like DRAGON or Gaussian. researchgate.net They are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: The most common is the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching (e.g., molecular weight, connectivity indices).

3D Descriptors: These are calculated from the 3D conformation of the molecule and include information about its volume and surface area.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Molecular polarity and charge distribution. |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity. |

| Hydrophobic | LogP | Lipophilicity, membrane permeability. |

| Topological | Molecular Weight | Size of the molecule. |

| 3D | Molecular Surface Area | Steric properties and potential for interaction. |

Statistical Approaches for Establishing Structure-Property Correlations

Once descriptors are calculated for a set of quinoline derivatives with known activities, statistical methods are employed to build the QSAR model. mdpi.com The goal is to create an equation that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors.

Common statistical approaches include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. researchgate.net

Machine Learning Methods: More advanced, non-linear methods are increasingly used, such as k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and various neural network approaches. nih.gov These can often capture more complex relationships between structure and activity. researchgate.net

The predictive power of a QSAR model is evaluated using statistical metrics like the coefficient of determination (R²) for the training set and, crucially, a cross-validation coefficient (q²) and an R² for an external test set to ensure the model is robust and not overfitted. nih.govmdpi.com A well-validated QSAR model serves as a powerful predictive tool in the design of novel compounds with desired properties. mdpi.com

Structure Activity Relationship Sar Studies on Halogenated Aminoquilines: Mechanistic Insights at the Molecular Level

Positional Effects of Halogen Substitution on Chemical Reactivity and Molecular Recognition

The introduction of halogen atoms, such as bromine, onto the quinoline (B57606) scaffold significantly alters the molecule's chemical reactivity and its capacity for molecular recognition. The positions of these substitutions are critical in determining the electronic landscape of the heterocyclic system. In the case of 3,7-Dibromo-6-methylquinolin-4-amine, the bromine atoms at the C3 and C7 positions exert distinct electronic influences.

The bromine atom at the C7 position on the benzene (B151609) ring also contributes to the molecule's electrophilicity. Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8, as these are the most electron-rich. youtube.com The presence of a halogen at C7 can modulate the reactivity of these positions towards electrophiles. Furthermore, halogen atoms are known to participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. rsc.orgresearchgate.net This interaction can be crucial for molecular recognition by biological targets, such as enzymes and receptors. The specific positioning of the bromine atoms in this compound, therefore, dictates its potential for forming these directional interactions, influencing its binding affinity and selectivity.

The following table summarizes the general effects of halogen substitution on the quinoline ring system:

| Substitution Position | Effect on Reactivity | Role in Molecular Recognition |

| C2, C4 | Increased susceptibility to nucleophilic substitution quimicaorganica.org | Potential for direct interaction with nucleophilic residues in a binding pocket. |

| C3 | Modulates overall electron distribution of the pyridine (B92270) ring. | Influences the electronic environment for binding. |

| C5, C8 | Preferred sites for electrophilic substitution. youtube.com | Can be modified to enhance or block interactions. |

| C7 | Modulates reactivity of the benzene ring towards electrophiles. | Potential for halogen bonding and other non-covalent interactions. rsc.org |

Influence of the Methyl Group Substitution on the Quinoline Core's Electronic and Steric Properties

The methyl group at the C6 position of the quinoline core in this compound introduces both electronic and steric effects that are pivotal to its molecular properties. Electronically, the methyl group is an electron-donating group, which can increase the electron density of the benzene portion of the quinoline ring. biosynce.com This electron-donating nature can influence the reactivity of the ring system in electrophilic aromatic substitution reactions.

The interplay between the electronic and steric properties of the methyl group is crucial. While it donates electron density, its bulkiness can also shield certain parts of the molecule from interacting with other molecules. This dual influence is a key consideration in understanding the structure-activity relationships of substituted quinolines.

The table below outlines the primary influences of a C6-methyl group on the quinoline core:

| Property | Influence of C6-Methyl Group |

| Electronic | Electron-donating, increasing electron density in the benzene ring. biosynce.com |

| Steric | Adds bulk, potentially affecting molecular planarity and binding pocket fit. nih.gov |

| Reactivity | Can modulate the regioselectivity and rate of electrophilic substitution reactions. |

| Conformation | Can influence the orientation of other substituents and the overall molecular shape. nih.gov |

Role of the C4-Amine Functionality in Intermolecular Interactions and Protonation States

The C4-amine functionality is a cornerstone of the chemical behavior of this compound, playing a significant role in its intermolecular interactions and its acid-base properties. The amino group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with biological macromolecules.

This functionality is also basic, meaning it can be protonated under physiological conditions. The protonation state of the 4-aminoquinoline (B48711) is critical, as it can lead to the formation of a cationic species. frontiersin.org This charge can enhance the molecule's solubility in aqueous environments and is often a key factor in its interaction with negatively charged residues in the binding sites of enzymes or receptors. For example, the antimalarial drug chloroquine, a 4-aminoquinoline derivative, is thought to become trapped in its doubly protonated form within the acidic food vacuole of the parasite. nih.gov

The ability of the C4-amine group to engage in hydrogen bonding and its potential for protonation are fundamental to its role in molecular recognition. These interactions can stabilize the binding of the molecule to its target and are often a prerequisite for its biological activity. frontiersin.org

The key roles of the C4-amine functionality are summarized in the following table:

| Feature | Description | Significance |

| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor. | Crucial for forming stable complexes with biological targets. |

| Basicity | Can accept a proton to form a cationic species. frontiersin.org | Influences solubility and electrostatic interactions with binding sites. |

| Protonation State | The equilibrium between the neutral and protonated forms is pH-dependent. | Dictates the molecule's charge and interaction profile under different physiological conditions. nih.gov |

Comparative Analysis of Dibromo-Methyl-Aminoquilines with Other Quinoline Derivatives

To understand the unique properties of this compound, it is instructive to compare it with other quinoline derivatives. The specific combination of substituents—two bromine atoms, a methyl group, and an amine group—creates a distinct electronic and steric profile.

Compared to unsubstituted quinoline, the dibromo-methyl-amino derivative is significantly more functionalized. Quinoline itself undergoes electrophilic substitution at positions 5 and 8 and nucleophilic substitution at positions 2 and 4. youtube.com The substituents on this compound modulate this inherent reactivity.

In comparison to other halogenated quinolines, the presence of two bromine atoms enhances the potential for halogen bonding and increases the molecule's lipophilicity. nih.gov The positions of these halogens are also critical. For instance, 5,7-dibromo-8-hydroxyquinoline has shown significant antiproliferative activity, highlighting the importance of the substitution pattern. researchgate.net

The addition of the methyl group distinguishes it from other di-halogenated aminoquinolines. This group can provide favorable van der Waals interactions within a binding pocket and, as discussed, alters the electronic nature of the benzene ring. biosynce.com When compared to the well-known 4-aminoquinoline antimalarials like chloroquine, the dibromo and methyl substitutions offer a different steric and electronic footprint, which could lead to interactions with different biological targets or altered binding modes to the same target.

The following table provides a comparative overview:

| Derivative | Key Features | Potential Implications |

| Quinoline | Unsubstituted, aromatic heterocyclic system. | Baseline reactivity for electrophilic and nucleophilic substitutions. youtube.com |

| Halogenated Quinolines | Contain one or more halogen atoms. | Enhanced lipophilicity and potential for halogen bonding. rsc.orgnih.gov |

| Methyl-Substituted Quinolines | Contain one or more methyl groups. | Altered electronic and steric properties. biosynce.comnih.gov |

| 4-Aminoquinolines (e.g., Chloroquine) | Amine group at C4, often with an alkyl side chain. | Basic character, potential for protonation and hydrogen bonding. nih.govwikipedia.org |

| This compound | Combination of dibromo, methyl, and amino groups. | A unique blend of steric bulk, electronic effects, and hydrogen bonding capabilities. |

Theoretical Mechanistic Elucidations for Interactions with Defined Molecular Targets (e.g., enzymes, receptors), excluding specific biological outcomes or therapeutic uses.

Theoretical and computational studies provide valuable insights into the potential interactions of this compound with molecular targets at a mechanistic level. Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of an enzyme or the binding pocket of a receptor. These models can highlight key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions.

For instance, studies on other quinoline-based inhibitors have shown that the quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine and tryptophan in a binding site. nih.gov The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor. nih.gov

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule, such as its electrostatic potential surface. nih.govresearchgate.net This can reveal regions of the molecule that are electron-rich or electron-poor, providing clues about its preferred modes of interaction. For example, the areas around the bromine atoms would likely show a positive electrostatic potential (a "sigma-hole"), making them favorable for halogen bonding.

These theoretical approaches, while not demonstrating a specific biological effect, are instrumental in rationalizing the structural basis for molecular recognition and can guide the design of new quinoline derivatives with tailored interaction profiles.

Advanced Research Applications in Materials Science and Chemical Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecular Architectures

The dibrominated nature of 3,7-Dibromo-6-methylquinolin-4-amine is a key feature that positions it as a valuable building block in synthetic chemistry. The bromine atoms can serve as handles for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of complex organic molecules. For instance, the sequential and regioselective substitution of the bromine atoms would allow for the controlled assembly of intricate molecular frameworks. The amine group can also participate in various chemical transformations, further enhancing its versatility.

The synthesis of related 4-aminoquinoline (B48711) derivatives often involves the reaction of a 4-chloroquinoline (B167314) precursor with an appropriate amine. This suggests that the 4-amino group in this compound could be introduced via a similar nucleophilic aromatic substitution pathway, or it could be used as a point of attachment for other molecular fragments.

Potential in the Development of Novel Functional Materials and Advanced Electronic Systems

The quinoline (B57606) ring system is known to be a component of various functional materials, including fluorescent probes and organic light-emitting diodes (OLEDs). The introduction of bromine atoms and an amino group can significantly influence the electronic properties of the quinoline core. The heavy bromine atoms can promote intersystem crossing, potentially leading to phosphorescent materials. The amino group, being an electron-donating group, can modulate the photophysical properties, such as absorption and emission wavelengths.

The ability to functionalize the dibromo positions allows for the tuning of the electronic and photophysical properties of resulting materials. For example, attaching electron-donating or electron-withdrawing groups through cross-coupling reactions could precisely control the energy levels of the molecule, a critical aspect in the design of materials for electronic applications. The derivatization of similar dibromo-heterocyclic compounds has been explored to create building blocks for organic materials with specific fluorescent properties.

Role as Precursors in Diverse Organic Chemical Transformations and Catalysis

Beyond being a building block, this compound can act as a precursor for a wide range of chemical transformations. The bromine atoms can be converted into other functional groups, such as cyano, carboxyl, or organometallic moieties, opening up avenues for further synthetic manipulations. For example, lithiation of the C-Br bonds followed by reaction with an electrophile would allow for the introduction of a variety of substituents.

Furthermore, the quinoline scaffold itself is a key component in many ligands used in catalysis. The amine and methyl groups on the this compound backbone could be modified to create novel ligand systems for transition metal catalysis. The synthesis of various substituted quinolines often serves as a pathway to access important intermediates for biologically active compounds and other complex targets.

Strategies for Chemical Diversification and Derivatization for Specialized Research Purposes

The chemical diversification of this compound can be achieved through a variety of strategic approaches to tailor its properties for specific research needs.

Selective Functionalization: The differential reactivity of the two bromine atoms could potentially be exploited to achieve selective monosubstitution, leading to a wider range of derivatives.

Derivatization of the Amino Group: The primary amine at the 4-position is a versatile functional group that can undergo acylation, alkylation, and arylation to introduce a wide array of substituents. This can be used to modulate solubility, steric hindrance, and electronic properties. The synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides from a related quinoline scaffold highlights the reactivity of such systems.

Modification of the Methyl Group: While less reactive than the other sites, the methyl group could potentially be functionalized through radical reactions or by conversion to a halomethyl group, providing another handle for derivatization.

Ring Modification: Although more challenging, modification of the quinoline ring itself could be explored under specific conditions to create novel heterocyclic systems.

These derivatization strategies would allow researchers to create a library of compounds based on the this compound core, each with unique properties suitable for various advanced research applications. The synthesis of novel spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] demonstrates how modifications to the quinoline structure can lead to new classes of compounds with interesting biological and chemical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,7-Dibromo-6-methylquinolin-4-amine?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, brominated quinoline precursors (e.g., 4,7-dibromoquinoline) can react with methylamine under reflux in polar solvents like ethanol or methanol. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 70–80°C), and solvent polarity to enhance regioselectivity at the 4-position . Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), NH2 (δ ~5.5 ppm, broad), and methyl groups (δ ~2.5 ppm).

- X-ray crystallography : Resolves spatial arrangement, particularly bromine and methyl substituents .

- Elemental analysis : Validates molecular formula (e.g., C10H9Br2N2) .

Q. What preliminary biological screening methods are used for quinoline-4-amine derivatives?

- Methodological Answer : Initial screening includes:

- Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains.

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the compound’s potential as a heterocyclic scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

- Methodological Answer : Systematic optimization involves:

- Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts to accelerate SNAr reactions.

- Solvent effects : Testing aprotic solvents (e.g., DMF) to stabilize intermediates.

- Database-guided strategies : Tools like REAXYS or PISTACHIO predict feasible pathways and side reactions, improving regioselectivity .

- Statistical design : DOE (Design of Experiments) to model interactions between temperature, solvent, and catalyst .

Q. How can structural modifications enhance the bioactivity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies guide derivatization:

- Bromine substitution : Replacing Br with electron-withdrawing groups (e.g., CF3) may improve target binding.

- Methyl group functionalization : Introducing polar substituents (e.g., -OH, -NH2) enhances solubility and pharmacokinetics .

- Molecular docking : Computational modeling identifies binding pockets in target enzymes (e.g., Plasmodium falciparum kinases), informing rational design .

Q. How to resolve contradictions in reported biological activity data for quinoline-4-amines?

- Methodological Answer : Contradictions arise from assay variability or compound purity. Mitigation strategies include:

- Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing.

- Batch-to-batch analysis : HPLC purity checks (>95%) and LC-MS to detect impurities .

- Meta-analysis : Cross-referencing data across studies (e.g., antimalarial IC50 values in Pf3D7 vs. K1 strains) to identify strain-specific effects .

Q. What advanced techniques characterize electronic effects of bromine substituents in this compound?

- Methodological Answer :

- DFT calculations : Predict electron density maps and HOMO-LUMO gaps to assess reactivity.

- XPS (X-ray photoelectron spectroscopy) : Measures Br 3d binding energy to quantify electronic withdrawal .

- UV-Vis spectroscopy : Correlates substituent effects with absorption maxima shifts (e.g., bromine’s bathochromic effect) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.